Tert-butyl 3-sec-butoxyphenylcarbamate
Description
Tert-butyl 3-sec-butoxyphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a sec-butoxy group at the 3-position and a tert-butyl carbamate group. Carbamates of this class are widely utilized in organic synthesis as intermediates or protecting groups for amines due to their stability under basic conditions and ease of removal under acidic conditions .
The sec-butoxy group introduces steric bulk and moderate lipophilicity, which may influence solubility and reactivity compared to smaller or more polar substituents. For example, electron-donating groups like sec-butoxy could enhance stability in nucleophilic environments relative to electron-withdrawing groups (e.g., cyano) .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-(3-butan-2-yloxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-6-11(2)18-13-9-7-8-12(10-13)16-14(17)19-15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
InChI Key |
VPHNBZZXFSNNGP-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among tert-butyl phenylcarbamates lie in the substituents on the phenyl ring. These modifications significantly alter physical properties, reactivity, and applications:
Physical and Chemical Properties
- Solubility: Lipophilic substituents (e.g., sec-butoxy, phenylpropynyl) enhance organic solvent solubility but reduce water solubility. For instance, tert-butyl (4-chlorophenethyl)carbamate is soluble in polar aprotic solvents like DMSO , while cyano-substituted derivatives may exhibit moderate polarity .
- Stability : tert-Butyl carbamates are generally stable under basic conditions but cleave under acidic hydrolysis. Bulky substituents like sec-butoxy may slow reaction kinetics compared to smaller groups (e.g., fluoro) .
- In contrast, electron-donating groups (e.g., sec-butoxy) stabilize the carbonyl, reducing reactivity .
Research Findings and Key Insights
Substituent Effects on Reactivity: Cyano groups increase electrophilicity, making tert-Butyl (3-cyanophenyl)carbamate more reactive in SNAr reactions than sec-butoxy analogs . Chlorophenethyl derivatives exhibit enhanced stability in acidic media, ideal for stepwise syntheses .
Thermal Stability :
- Phenylpropynyl-substituted carbamates demonstrate resilience up to 150°C, advantageous in high-temperature applications .
Toxicity Trends: No acute toxicity is reported for carbamates, but tert-butyl alcohol (a metabolite) requires careful handling due to CNS depression risks .
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